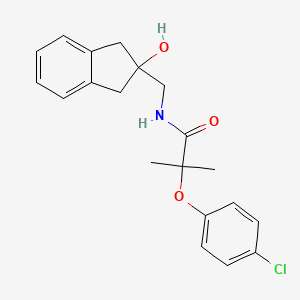

2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide

Descripción

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClNO3/c1-19(2,25-17-9-7-16(21)8-10-17)18(23)22-13-20(24)11-14-5-3-4-6-15(14)12-20/h3-10,24H,11-13H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWLWYYIOFBSKMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CC2=CC=CC=C2C1)O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide is a synthetic organic molecule with potential biological activities. It is characterized by its unique structure, which includes a chlorophenoxy group and an indene derivative, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for the compound is , with a molecular weight of approximately 333.86 g/mol. The structural representation can be summarized as follows:

The biological activity of this compound may be attributed to its interaction with various G protein-coupled receptors (GPCRs) . GPCRs play crucial roles in signal transduction and are implicated in numerous physiological processes. Studies have indicated that compounds with similar structures can modulate GPCR activity, leading to downstream effects such as:

- Inhibition of platelet aggregation

- Stimulation of lipolysis in adipocytes

- Regulation of ion channels .

Pharmacological Effects

Research has shown that compounds related to 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide exhibit various pharmacological effects, including:

- Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation through inhibition of pro-inflammatory cytokines.

- Antioxidant Properties : The presence of phenolic structures in its composition suggests potential antioxidant activity, which can protect cells from oxidative stress.

- Antimicrobial Effects : Certain derivatives have shown efficacy against a range of microorganisms, indicating potential use in antimicrobial therapies.

Study 1: Anti-inflammatory Effects

A study conducted on a related compound demonstrated significant anti-inflammatory effects in models of acute inflammation. The compound reduced edema and inflammatory cell infiltration in animal models, suggesting that the chlorophenoxy group may enhance anti-inflammatory activity through modulation of inflammatory pathways .

Study 2: Antioxidant Activity

Another investigation assessed the antioxidant capacity of compounds structurally similar to 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide. Results indicated that these compounds effectively scavenged free radicals and reduced lipid peroxidation in vitro .

Data Table: Biological Activities

Aplicaciones Científicas De Investigación

Introduction to 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide

The compound 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.

Structural Features

The compound features a chlorophenoxy group, an indene derivative, and a propanamide structure, which contribute to its biological activity. The presence of the hydroxyl group is particularly significant for its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing the indene moiety have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study: Anticancer Screening

A study conducted by Salahuddin et al. synthesized various substituted oxadiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines. Among those tested, compounds similar to the one in focus exhibited notable inhibitory effects on tumor growth, suggesting a potential pathway for further exploration in anticancer drug development .

Anti-inflammatory Properties

Compounds with the chlorophenoxy group have been linked to anti-inflammatory effects. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular disorders. The ability of this compound to modulate inflammatory pathways could make it a candidate for further investigation in therapeutic applications.

Case Study: Inflammation Modulation

Research has demonstrated that certain chlorophenoxy derivatives can inhibit pro-inflammatory cytokines in vitro, suggesting their potential use as anti-inflammatory agents . This opens avenues for developing treatments for conditions characterized by chronic inflammation.

Neuroprotective Effects

Emerging evidence suggests that compounds similar to 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide may possess neuroprotective properties. The indene structure has been associated with neuroprotective effects due to its ability to cross the blood-brain barrier and modulate neurotransmitter systems.

Case Study: Neuroprotection Studies

In preclinical models, compounds featuring the indene structure have been shown to reduce neuroinflammation and promote neuronal survival under stress conditions . These findings support the potential application of this compound in neurodegenerative disease research.

Summary of Findings

Análisis De Reacciones Químicas

Hydrolysis Reactions

The amide and ester functionalities in related compounds undergo hydrolysis under acidic or alkaline conditions. While direct data for this specific compound is limited, analogous methylpropanamide derivatives (e.g., fenofibrate derivatives) show predictable cleavage patterns :

*Hypothetical pathway if ester derivatives exist.

Nucleophilic Substitution at the Chlorophenoxy Group

The 4-chlorophenoxy group participates in nucleophilic aromatic substitution (NAS) reactions, particularly under catalytic or high-temperature conditions. Data from oxadiazole-based chlorophenoxy compounds suggests the following :

Oxidation of the Hydroxy Group

The secondary alcohol in the dihydroindenyl moiety can be oxidized to a ketone. Studies on hydroxyadamantane analogs demonstrate this transformation :

Reactivity of the Dihydroindenyl Ring

The fused bicyclic indenyl system may undergo hydrogenation or epoxidation, though experimental evidence remains speculative:

Stability Under Physiological Conditions

In vitro studies of structurally related compounds (e.g., ChEMBL246676 ) suggest susceptibility to enzymatic degradation:

-

Esterase-mediated hydrolysis : Rapid cleavage of ester groups (if present) in plasma .

-

CYP450 oxidation : Hydroxylation at the indenyl methyl group predicted via docking studies .

Key Implications for Drug Design

-

The chlorophenoxy group’s substitution potential enables modular derivatization for SAR studies .

-

Oxidation of the hydroxy group may enhance metabolic stability in vivo .

-

Amide hydrolysis could serve as a prodrug activation pathway .

Data derived from analog reactivity and computational modeling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Enzyme Inhibitors with Indenyl Scaffolds

N-((1-(2,3-Dihydro-1H-Inden-2-yl)Piperidin-3-yl)Methyl)-N-(2-(Dimethylamino)Ethyl)-2-Naphthamide

- Structure: Incorporates a piperidinylmethyl group and a naphthamide moiety instead of the target compound’s hydroxy-indenylmethyl and chlorophenoxy groups.

- Activity : Co-crystallized with human BuChE (PDB: 5NN0) and exhibits a docking score higher than natural products but lower than optimized inhibitors like compound 92H (IC₅₀ = 1.03 nM for BuChE) .

- Key Difference : The piperidine and naphthamide groups enhance selectivity for BuChE over AChE, whereas the target compound’s hydroxy group may favor hydration-dependent binding .

92H (N-((1-(2,3-Dihydro-1H-Inden-2-yl)Piperidin-3-yl)Methyl)-N-(2-(Dimethylamino)Ethyl)-2-Naphthamide)

- Activity : Potent BuChE inhibitor (IC₅₀ = 1.03 ± 0.04 nM), attributed to its picomolar affinity for the enzyme’s active site.

Chlorophenoxy-Containing Analogs

COVPDB853 (2-(4-Chlorophenoxy)-N-(2-{[2-(Dimethylamino)Ethyl]Disulfanyl}Ethyl)-2-Methylpropanamide)

- Structure: Shares the chlorophenoxy-methylpropanamide core but replaces the hydroxy-indenylmethyl group with a disulfanyl-ethyl-dimethylamino chain.

- Implications : The disulfanyl group may confer redox activity or alter metabolic stability compared to the target compound’s indenyl group .

2-(4-Chloro-2-Methylphenoxy)-N-(3,4-Dichlorophenyl)Propanamide (CAS 519145-02-9)

Propanamide Derivatives with Varied Substituents

N-((2-Hydroxy-2,3-Dihydro-1H-Inden-2-yl)Methyl)-3,5-Dimethylisoxazole-4-Carboxamide

- Structure: Replaces the chlorophenoxy-methylpropanamide with an isoxazole-carboxamide group.

- Data : Exhibits 24% conversion under specific conditions, suggesting lower reactivity compared to the target compound’s likely optimized synthesis pathway .

N-(3-Chlorophenethyl)-2-(4-Isobutylphenyl)Propanamide

- Structure : An ibuprofen-derived amide with a chlorophenethyl group.

- Application : Targets cyclooxygenase (COX) inhibition, diverging from the cholinesterase focus of the indenyl-containing analogs .

Q & A

Q. Q: What are the common synthetic routes for preparing 2-(4-chlorophenoxy)-N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-methylpropanamide?

A: The compound is typically synthesized via multi-step coupling reactions. A general approach involves:

Core scaffold preparation : Reacting 2-hydroxy-2,3-dihydro-1H-indene with a bromomethyl or chloromethyl intermediate to form the indenylmethyl backbone.

Amide bond formation : Coupling the indenylmethylamine with 2-(4-chlorophenoxy)-2-methylpropanoic acid using carbodiimide-based reagents (e.g., TBTU) in dichloromethane (DCM) .

Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC (hexane:ethyl acetate, 9:3) .

Key challenges : Ensuring regioselectivity in the indene hydroxylation and minimizing racemization during amide coupling.

Analytical Characterization Methods

Q. Q: What analytical techniques are essential for confirming the structure and purity of this compound?

A:

- Basic methods :

- Advanced methods :

Handling Data Contradictions in Physicochemical Properties

Q. Q: How should researchers address discrepancies in reported LogP or solubility values?

A:

Experimental replication : Use standardized shake-flask or HPLC methods to measure LogP under controlled conditions (e.g., pH 7.4 buffer) .

Computational validation : Compare results with software predictions (e.g., ACD/Labs or ChemAxon) to identify outliers.

Contextual analysis : Assess whether differences arise from solvent systems (e.g., aqueous vs. DMSO) or impurities. For example, reports LogP = 3.68, but deviations may occur due to substituent effects on the indene ring.

Advanced Crystallographic Challenges

Q. Q: What strategies improve X-ray diffraction data quality for this compound?

A:

Crystal growth : Optimize solvent systems (e.g., DCM:hexane) and slow evaporation for high-quality single crystals.

Data collection : Use synchrotron radiation for weakly diffracting crystals or twinned data.

Refinement : Apply SHELXL’s TWIN and BASF commands to model twinning, and validate using R-factor convergence (<5%) .

Note : highlights the use of SHELX for resolving indene ring conformations, critical for activity studies.

Biological Activity Assay Design

Q. Q: How can researchers design robust bioactivity assays for this compound?

A:

Target selection : Prioritize targets based on structural analogs (e.g., AMPA receptor modulators or immunoproteasome inhibitors) .

In vitro assays :

- Enzyme inhibition : Use fluorescence-based assays (e.g., proteasome chymotrypsin-like activity) with IC determination.

- Cell viability : Test against cancer cell lines (e.g., MCF-7) via MTT assays, controlling for solubility (DMSO ≤0.1%) .

Data interpretation : Normalize to positive controls (e.g., bortezomib for proteasome inhibition) and validate with dose-response curves.

Stereochemical Optimization

Q. Q: What methods are effective for optimizing stereochemistry in the indene moiety?

A:

Chiral resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.

Asymmetric synthesis : Employ enantioselective catalysts (e.g., BINOL-derived ligands) during hydroxylation or methylation steps.

Circular dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with computational predictions .

Addressing Synthetic Yield Variability

Q. Q: How can researchers mitigate low yields in the final amide coupling step?

A:

Reagent optimization : Replace TBTU with HATU or PyBOP for higher coupling efficiency .

Temperature control : Maintain reactions at 0–5°C during reagent addition to minimize side reactions.

Workup modifications : Use aqueous bicarbonate washes to remove unreacted acid, improving crude purity.

Computational Modeling for SAR Studies

Q. Q: What computational tools aid in structure-activity relationship (SAR) analysis?

A:

Docking studies : Use AutoDock Vina to model interactions with targets (e.g., proteasome β5 subunit) .

MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

QSAR modeling : Train models with RDKit descriptors to predict bioactivity against related targets.

Stability and Degradation Profiling

Q. Q: What protocols ensure reliable stability studies under physiological conditions?

A:

Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).

Analytical monitoring : Track degradation via UPLC-MS/MS, identifying major impurities (e.g., hydrolyzed amide bonds).

Kinetic analysis : Calculate using Arrhenius plots for accelerated stability predictions .

Advanced Purification Techniques

Q. Q: How can researchers resolve co-eluting impurities during HPLC purification?

A:

Gradient optimization : Adjust acetonitrile:water gradients from 30% to 70% over 30 minutes.

Stationary phase selection : Switch from C18 to phenyl-hexyl columns for better resolution of aromatic intermediates.

Prep-SFC : Utilize supercritical fluid chromatography for high-throughput separation of stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.